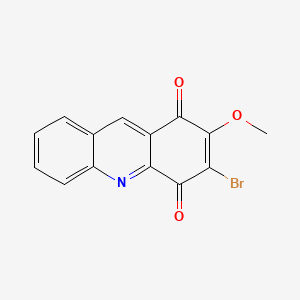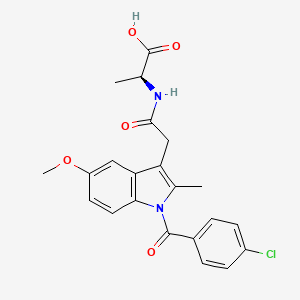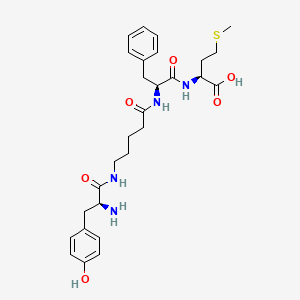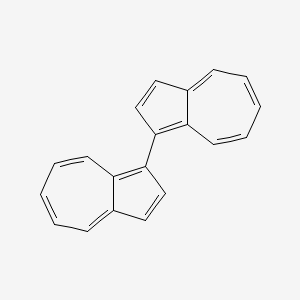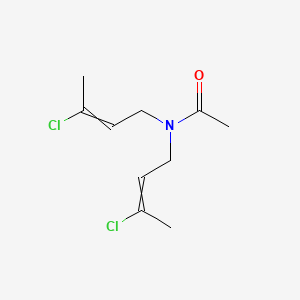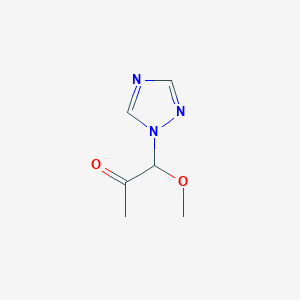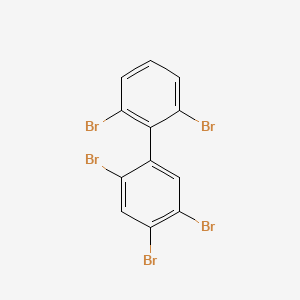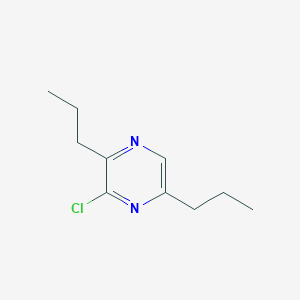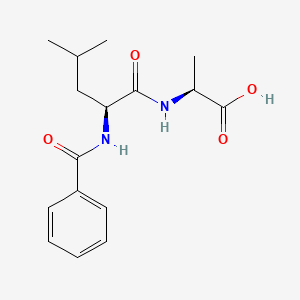
N-Benzoyl-L-leucyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-L-leucyl-L-alanine is a synthetic compound that belongs to the class of N-acyl amino acids It is derived from the amino acids leucine and alanine, with a benzoyl group attached to the nitrogen atom of the leucine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-leucyl-L-alanine typically involves the following steps:
Protection of Amino Groups: The amino groups of leucine and alanine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected leucine is coupled with alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and benzoic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Leucine, alanine, and benzoic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
N-Benzoyl-L-leucyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound in studies of peptide synthesis and amide bond formation.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-Benzoyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-L-alanine: Similar structure but lacks the leucine residue.
N-Benzoyl-L-leucine: Similar structure but lacks the alanine residue.
N-Benzoyl-L-phenylalanine: Similar structure but contains phenylalanine instead of leucine and alanine.
Uniqueness
N-Benzoyl-L-leucyl-L-alanine is unique due to the presence of both leucine and alanine residues, which may confer distinct biochemical properties and interactions compared to other N-acyl amino acids. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
82364-19-0 |
|---|---|
Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-benzamido-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H22N2O4/c1-10(2)9-13(15(20)17-11(3)16(21)22)18-14(19)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,20)(H,18,19)(H,21,22)/t11-,13-/m0/s1 |
InChI Key |
UGXSTVCPQHICEK-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



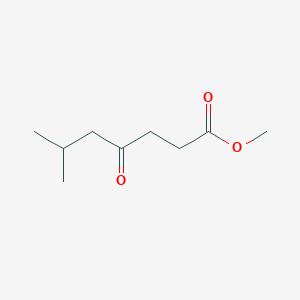
silane](/img/structure/B14431490.png)
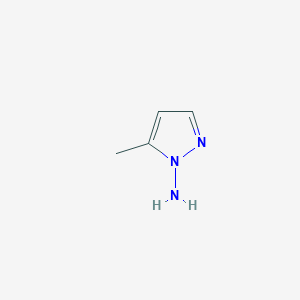
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
